Cefadroxil carbonate
Description
Position of Cefadroxil (B1668780) Carbonate in the Cephalosporin (B10832234) Chemical Landscape
Cefadroxil belongs to the β-lactam class of antibiotics, specifically the first-generation cephalosporins. drugs.com These are semi-synthetic antibiotics derived from the fungus Acremonium. anantlabs.com The core structure of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus. Cefadroxil is a p-hydroxy derivative of cephalexin, another first-generation cephalosporin. unesp.br
Cefadroxil carbonate is identified chemically as (6R,7R)-7-((R)-2-Amino-2-(3-((ethoxycarbonyl)oxy)phenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid. medkoo.com This name reveals that a carbonate group (ethoxycarbonyl) is attached to the phenyl ring of the Cefadroxil molecule. This structural modification places this compound as a distinct chemical entity within the broader family of cephalosporins.
Table 1: Chemical Identification of Cefadroxil and this compound
| Feature | Cefadroxil | This compound |
|---|---|---|
| IUPAC Name | (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-((R)-2-Amino-2-(3-((ethoxycarbonyl)oxy)phenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid medkoo.com |
| Molecular Formula | C16H17N3O5S unesp.br | C19H21N3O7S lgcstandards.com |
| Molecular Weight | 363.4 g/mol (anhydrous) unesp.br | 435.45 g/mol medkoo.com |
| Core Structure | 7-aminocephalosporanic acid nucleus | 7-aminocephalosporanic acid nucleus |
| Key Substituent | p-hydroxyphenyl group | 3-((ethoxycarbonyl)oxy)phenyl group medkoo.com |
Rationale for Investigating Pharmaceutical Impurities and Related Chemical Entities
The investigation of impurities and related chemical entities in pharmaceuticals is a critical requirement for both regulatory bodies and pharmaceutical manufacturers. researchgate.net Impurities can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) and the final drug product. frontiersin.org These impurities, even at trace levels, can potentially impact the safety and efficacy of the medication. researchgate.net
In the case of β-lactam antibiotics like cephalosporins, impurities can include starting materials, intermediates, by-products of side reactions, and degradation products. frontiersin.org For instance, polymerization of β-lactam antibiotic molecules can lead to the formation of dimers and trimers, which have been associated with allergic reactions. frontiersin.orgnih.gov The degradation of Cefadroxil in aqueous solutions can occur through several pathways, including intramolecular aminolysis and hydrolysis of the β-lactam ring, leading to various degradation products. researchgate.net
The synthesis of Cefadroxil itself involves the reaction of a derivative of D-(-)-4-hydroxyphenylglycine with 7-amino-desacetoxycephalosporanic acid (7-ADCA). unesp.br Variations in this process or the presence of reactive species could lead to the formation of related compounds like this compound. A proposed synthesis of this compound involves the reaction of 7-amino desacetoxy cephalosporonic acid with a mixed anhydride (B1165640) derived from p-hydroxy phenyl glycine (B1666218) dane salt and ethyl chloroformate. researchgate.net
Scope and Significance of Comprehensive Chemical Characterization for Pharmaceutical Integrity
Comprehensive chemical characterization is essential to ensure the integrity, quality, and safety of a pharmaceutical product. impactfactor.org This involves the use of various analytical techniques to identify and quantify the API, as well as any impurities or related substances.
For a compound like this compound, a full characterization would involve:
Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure. frontiersin.orgnih.gov
Purity Assessment: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed to separate the main compound from any impurities and determine their levels. nih.gov The development of advanced methods like two-dimensional liquid chromatography coupled with time-of-flight mass spectrometry (2D-LC-TOF MS) allows for even more detailed characterization of unknown impurities. nih.gov
The International Council for Harmonisation (ICH) provides guidelines that stipulate the acceptable levels for known and unknown impurities in an API, which are generally below 0.15% and 0.10%, respectively. impactfactor.org By thoroughly characterizing compounds like this compound and any associated impurities, pharmaceutical scientists can ensure that the drug product meets these stringent purity requirements, thereby safeguarding public health. researchgate.netimpactfactor.org The study of degradation products is also crucial, as seen in the analysis of Cefadroxil oral suspensions, where unknown impurities can form upon reconstitution and storage. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| Cefadroxil | First-generation cephalosporin antibiotic |
| This compound | Derivative of Cefadroxil |
| Cephalexin | First-generation cephalosporin antibiotic |
| 7-aminocephalosporanic acid (7-ACA) | Core structure of cephalosporins |
| D-(-)-4-hydroxyphenylglycine | Starting material for Cefadroxil synthesis |
| 7-amino-desacetoxycephalosporanic acid (7-ADCA) | Intermediate in Cefadroxil synthesis |
| Ethyl chloroformate | Reagent in synthesis |
| Amoxicillin | Penicillin-class antibiotic |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(3-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1 |
InChI Key |
GPHYDWOZFNZYAH-PBFPGSCMSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=CC(=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Analysis for Cefadroxil Carbonate
Elucidation of Established Synthetic Routes
The conventional synthesis of Cefadroxil (B1668780) carbonate is a multi-step process that relies on the precise construction of the molecule from key starting materials. The core structure is typically built upon the cephalosporin (B10832234) nucleus, 7-amino-3-desacetoxycephalosporanic acid (7-ADCA).
Condensation Reactions Utilizing 7-Amino Desacetoxy Cephalosporanic Acid (7-ADCA)
The foundational step in the synthesis of Cefadroxil carbonate involves the acylation of the 7-amino group of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). researchgate.net This condensation reaction links the cephalosporin core with the specific side chain that characterizes this compound. To facilitate this reaction, the carboxylic acid and amino groups of the reactants must be appropriately protected and activated.
A common procedure begins with the silylation of 7-ADCA. google.com Reagents such as hexamethyldisilazane (B44280) (HMDS) in the presence of trimethylchlorosilane (TMCS) are used to protect the carboxylic acid and amino groups of 7-ADCA, typically in a solvent like dichloromethane (B109758). google.com This protection strategy increases the solubility of the 7-ADCA derivative in organic solvents and prevents unwanted side reactions, allowing the subsequent acylation to occur specifically at the 7-amino position.
Role of Mixed Anhydride (B1165640) Intermediates in Synthesis
A crucial element in the synthesis is the activation of the side-chain carboxylic acid. This is commonly achieved through the formation of a mixed anhydride intermediate. unesp.br For this compound, the side chain is derived from a protected form of p-hydroxyphenylglycine, specifically the Dane salt. researchgate.net
The synthesis of the mixed anhydride involves reacting the p-hydroxyphenylglycine Dane salt with an excess of ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) in a solvent mixture such as dichloromethane and dimethylformamide. This mixed anhydride is a highly reactive species, primed for nucleophilic attack by the amino group of the silylated 7-ADCA. The N-acylation of the silylated 7-ADCA with this mixed anhydride intermediate proceeds at very low temperatures (e.g., -80°C) to form the desired amide bond. Following the condensation, a de-silylation step using acidic water is performed to remove the protecting groups and yield the final product. The use of mixed anhydrides is a well-established method in the synthesis of various β-lactam antibiotics. nih.govuniroma1.itgoogle.com
Optimization of Reaction Parameters: Solvents, Temperature, and Catalyst Systems
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvents, reaction temperature, and the stoichiometry of reagents which can act as catalysts or promoters.
Solvents: Dichloromethane is frequently used as the primary solvent for both the silylation of 7-ADCA and the subsequent condensation reaction. The use of dimethylformamide (DMF) as a co-solvent is also reported, particularly in the preparation of the mixed anhydride. Other solvent systems, including mixtures of water and dimethylsulfoxide (DMSO), have been utilized for dissolving 7-ADCA before its reaction with the mixed anhydride. google.com
Temperature: Temperature control is critical throughout the synthesis. The silylation step is often carried out at reflux, while the N-acylation is performed at significantly lower temperatures, such as -55°C to -80°C, to control the reactivity of the mixed anhydride and minimize side product formation. google.comgoogleapis.com
Catalysts and Reagents: The base used in the formation of the mixed anhydride, such as N-methylmorpholine (NMM), plays a catalytic role. Research has shown that using an excess of both ethyl chloroformate and NMM is necessary to achieve high conversion rates. For instance, employing 2.32 mole equivalents of ethyl chloroformate and 1.20 mole equivalents of NMM resulted in a 97% conversion. Triethylamine is another base used in the silylation step and for dissolving 7-ADCA. google.com
| Reaction Step | Parameter | Condition | Reference |
|---|---|---|---|
| Silylation of 7-ADCA | Solvent | Dichloromethane | |
| Reagents | Hexamethyl disilazane (HMDS), Trimethyl chlorosilane (TMCS) | ||
| Temperature | Reflux (approx. 40°C) | ||
| Mixed Anhydride Formation | Starting Material | Parahydroxy phenyl glycine (B1666218) dane salt | |
| Reagents | Ethyl chloroformate, N-methyl morpholine (B109124) (NMM) | ||
| Solvents | Dichloromethane, Dimethyl formamide (B127407) (DMF) | ||
| Temperature | -35°C to -40°C | google.com | |
| N-Acylation (Condensation) | Temperature | -80°C | |
| pH for Isolation | 5.6 |
Stereochemical Control and Regioselectivity in Synthesis
The biological activity of cephalosporins is intrinsically linked to their specific stereochemistry. Cefadroxil possesses chiral centers, and its synthesis requires strict stereochemical control to produce the desired (6R, 7R)-isomer of the bicyclic core and the (R)-configuration at the α-carbon of the acyl side chain.
The synthesis typically starts with D-(-)-p-hydroxyphenylglycine to ensure the correct (R)-configuration in the final side chain. unesp.br The stereochemistry of the 7-ADCA core is preserved throughout the reaction sequence. Regioselectivity is also paramount, ensuring that the acylation occurs exclusively at the C-7 amino group of the cephalosporin nucleus and that the carbonate formation happens at the phenolic hydroxyl group of the side chain, not on other potential reactive sites. The use of protecting groups, such as silyl (B83357) ethers for the carboxylic acid and the Dane salt for the side-chain's amino group, is a key strategy to achieve this high degree of regioselectivity. Research into the asymmetric transformation of Cefadroxil has also been explored, using mediators to epimerize the α-carbon of the side chain and selectively crystallize the desired diastereomer, which could allow the use of racemic starting materials. nih.gov
Exploration of Novel and Sustainable Synthesis Approaches
In line with the growing emphasis on environmentally responsible manufacturing, the pharmaceutical industry is actively seeking greener alternatives to traditional synthetic methods. This includes the development of processes that reduce waste, use less hazardous materials, and improve energy efficiency.
Green Chemistry Principles Applied to Carbonate Linkage Formation
While specific green synthesis methods for this compound are not extensively documented, principles from broader cephalosporin and organic synthesis research can be applied. The formation of the carbonate linkage, typically achieved with ethyl chloroformate, is an area ripe for innovation.
Enzymatic Catalysis: One of the cornerstones of green chemistry is the use of biocatalysts. Enzymes like lipases or specially engineered acylases could potentially be used for the formation of the amide bond or even the carbonate linkage under milder, aqueous conditions, thereby avoiding harsh reagents and organic solvents. nih.govrsc.org For instance, immobilized penicillin acylase has been successfully used for the large-scale, sustainable synthesis of other cephalosporins like cephalexin, achieving high yields and allowing for catalyst recycling. nih.govrsc.org
Alternative Solvents and Purification: The current synthesis relies heavily on chlorinated solvents like dichloromethane. Green chemistry encourages the use of safer, more benign solvents. Furthermore, developing purification methods that avoid traditional chromatography, such as crystallization-based purification, can significantly reduce solvent use and waste. epa.gov Merck's redesign of the manufacturing process for the cephalosporin Zerbaxa™, which implemented a crystallization-based purification, led to a 75% reduction in the process mass index and a 50% reduction in raw material costs, highlighting the potential impact of such innovations. epa.gov
Atom Economy: Future research could focus on synthetic routes with better atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product. This might involve catalytic carbonate formation methods that avoid the use of chloroformates and the stoichiometric formation of salt byproducts.
Biocatalytic or Chemoenzymatic Synthetic Pathways
The synthesis of Cefadroxil, the parent compound of this compound, has been a significant subject of research, with a strong emphasis on developing greener and more efficient enzymatic processes. These methods represent a shift from purely chemical syntheses to sophisticated chemoenzymatic pathways, which combine the selectivity of enzymes with the practicality of chemical reactions.
The core of the biocatalytic synthesis of Cefadroxil involves the enzymatic acylation of the β-lactam nucleus, 7-amino-3-desacetoxycephalosporanic acid (7-ADCA), with an activated derivative of the D-p-hydroxyphenylglycine (HPG) side chain. google.comgoogleapis.com This reaction is a kinetically controlled synthesis predominantly catalyzed by Penicillin G Acylase (PGA). nih.govfrontiersin.org
The typical industrial process involves the following key components:
β-Lactam Nucleus: 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). google.com
Acyl Donor: An activated form of D-p-hydroxyphenylglycine, commonly D-p-hydroxyphenylglycine methyl ester (D-HPGME). nih.gov
Biocatalyst: Immobilized Penicillin G Acylase (PGA). google.comfrontiersin.org
The enzyme facilitates the formation of the amide bond between the 7-amino group of 7-ADCA and the acyl donor, producing Cefadroxil. The use of immobilized PGA is crucial for industrial applications as it allows for catalyst reusability, simplified product separation, and improved stability. frontiersin.org
Research Findings and Enzyme Engineering:
One notable study focused on the Penicillin G acylase from Providencia rettgeri (PrPGA). Through molecular docking and site-directed mutagenesis, a mutant enzyme, designated βF24G, was created. This engineered enzyme demonstrated vastly superior performance in the synthesis of Cefadroxil compared to its wild-type counterpart. nih.gov The mutation led to a significant increase in the catalytic efficiency for the acyl donor (D-HPGME) while simultaneously decreasing the hydrolytic activity towards the Cefadroxil product. nih.gov This resulted in a remarkable increase in conversion rates and a drastic reduction in reaction time. nih.gov
Table 1: Comparison of Wild-Type and Engineered Penicillin G Acylase (PGA) in Cefadroxil Synthesis
| Parameter | Wild-Type PrPGA | Mutant PrPGA (βF24G) | Reference |
| Maximum Conversion | 43.2% | 95.4% | nih.gov |
| Reaction Time | 14 - 16 hours | 2 - 2.5 hours | nih.gov |
| Product Hydrolysis | Observed | Negligible | nih.gov |
| Relative Hydrolytic Specificity (α value) | High | 0.043 | nih.gov |
The synthesis of this compound itself follows a chemoenzymatic pathway. After the enzymatic synthesis of the core Cefadroxil molecule, a subsequent chemical step is required to introduce the ethyl carbonate group onto the phenolic hydroxyl of the HPG side chain. This is typically achieved by reacting Cefadroxil with a reagent like ethyl chloroformate in the presence of a base. This combination of an enzymatic key step followed by a chemical finishing step is a prime example of a chemoenzymatic strategy, harnessing the best of both worlds for efficient and specific molecule construction. nih.gov136.175.10
Flow Chemistry and Continuous Manufacturing Techniques for Synthesis
Flow chemistry, or continuous manufacturing, is a paradigm-shifting technology in the pharmaceutical and fine chemical industries. europeanpharmaceuticalreview.com It involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors, rather than in a traditional batch reactor. This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved process control, higher product quality and consistency, and potential for automation and cost reduction. europeanpharmaceuticalreview.com
While specific studies detailing the end-to-end continuous synthesis of this compound are not yet prevalent in published literature, the successful application of flow chemistry to other β-lactam antibiotics, particularly cephalosporins, provides a strong precedent for its feasibility and potential benefits.
Case Study: Continuous-Flow Synthesis of Cefazolin (B47455)
A compelling example is the recent development of a continuous-flow manufacturing process for cefazolin, another vital cephalosporin antibiotic. Researchers successfully produced high-purity cefazolin from commercial starting materials using a system of two connected flow reactors. europeanpharmaceuticalreview.com The process allowed for precise control over reaction parameters such as temperature, mixing ratios, and residence time, which is often challenging in large batch reactors. europeanpharmaceuticalreview.com The study highlighted that the continuous-flow method was significantly superior to conventional batch manufacturing and could contribute to a more stable and flexible drug supply. europeanpharmaceuticalreview.com
The principles and advantages demonstrated in the synthesis of cefazolin are directly applicable to the production of this compound. A hypothetical continuous process for this compound would likely involve a multi-step flow system:
Enzymatic Reaction Module: A packed-bed reactor containing immobilized PGA where 7-ADCA and D-HPGME are continuously fed to synthesize Cefadroxil.
In-line Separation/Purification: A module to separate the Cefadroxil product from unreacted substrates and the enzyme (if not perfectly immobilized).
Chemical Modification Module: A subsequent flow reactor where the purified Cefadroxil stream is mixed with ethyl chloroformate and a base under controlled conditions to form this compound.
Final Purification/Crystallization: A continuous crystallization unit to isolate the final, high-purity active pharmaceutical ingredient (API).
Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for Cephalosporins
| Feature | Conventional Batch Manufacturing | Continuous Flow Manufacturing | Reference |
| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control of temperature, pressure, and stoichiometry. | europeanpharmaceuticalreview.com |
| Safety | Higher risk with large volumes of hazardous reagents and exothermic reactions. | Smaller reactor volumes significantly enhance safety. | europeanpharmaceuticalreview.com |
| Product Quality | Potential for batch-to-batch variability and higher impurity profiles. | Consistent product quality and lower impurities. | europeanpharmaceuticalreview.com |
| Footprint & Scalability | Large, dedicated equipment. Scaling up can be complex. | Compact, modular systems. Scalability by operating for longer durations. | europeanpharmaceuticalreview.com |
| Waste & Efficiency | Often generates significant solvent and reagent waste. | Reduced waste, higher efficiency, and potential for solvent recycling. | europeanpharmaceuticalreview.com |
The adoption of flow chemistry for the synthesis of this compound promises a more efficient, safer, and cost-effective manufacturing process, aligning with the pharmaceutical industry's move towards greener and more sustainable technologies.
Advanced Spectroscopic and Chromatographic Characterization of Cefadroxil Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Cefadroxil (B1668780) carbonate. By analyzing the interactions of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information.
The ¹H-NMR spectrum of Cefadroxil carbonate, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns (multiplicity) are critical for assigning protons to their specific locations within the molecular structure.
A detailed analysis of the ¹H-NMR spectrum of this compound shows characteristic signals. For instance, the aromatic protons on the p-hydroxyphenyl glycine (B1666218) side chain appear as two doublets at approximately 7.49 ppm and 7.18 ppm, with a coupling constant (J) of 8.2 Hz. The protons of the β-lactam ring are observed as doublets at around 5.57 ppm and 4.91 ppm, with a coupling constant of 4.5 Hz. A singlet at 4.71 ppm is also noted.
The ethyl carbonate group introduces a quartet at 4.23 ppm (J = 7.0 Hz) for the two methylene (B1212753) protons and a triplet at 1.28 ppm (J = 7.0 Hz) for the three methyl protons. The diastereotopic protons of the dihydrothiazine ring give rise to two doublets at 3.44 ppm and 3.19 ppm, with a large geminal coupling constant of 18 Hz. A singlet corresponding to the methyl group on the same ring appears at 1.94 ppm.
Table 1: ¹H-NMR Spectral Data of this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.49 | d | 8.2 | 2H | Aromatic protons |
| 7.18 | d | 8.2 | 2H | Aromatic protons |
| 5.57 | d | 4.5 | 1H | β-lactam proton |
| 4.91 | d | 4.5 | 1H | β-lactam proton |
| 4.71 | s | - | 1H | - |
| 4.23 | q | 7.0 | 2H | Methylene protons (ethyl group) |
| 3.44 | d | 18.0 | 1H | Dihydrothiazine ring proton |
| 3.19 | d | 18.0 | 1H | Dihydrothiazine ring proton |
| 1.94 | s | - | 3H | Methyl protons (dihydrothiazine ring) |
| 1.28 | t | 7.0 | 3H | Methyl protons (ethyl group) |
d: doublet, q: quartet, s: singlet, t: triplet
While specific ¹³C-NMR data for this compound is not extensively detailed in the provided search results, its application would be crucial for a complete structural assignment. ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning all proton and carbon signals. COSY experiments establish proton-proton correlations, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively.
Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, the mass spectrum shows a molecular ion peak at an m/z of 435 or 436 amu, which confirms its molecular weight. This value is consistent with the addition of an ethoxycarbonyl group to the parent cefadroxil molecule.
Tandem Mass Spectrometry (MS/MS) is employed for further structural confirmation. In an MS/MS experiment, the molecular ion of interest is selected and subjected to fragmentation. The resulting fragment ions provide detailed structural information. While specific MS/MS fragmentation data for this compound was not available in the search results, this technique would be essential to confirm the connectivity of the ethyl carbonate group to the phenolic hydroxyl of the p-hydroxyphenyl glycine side chain.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands.
Key vibrational frequencies observed in the IR spectrum of this compound include a strong band at 1759 cm⁻¹, which is characteristic of the C=O stretching of the β-lactam ring. Other significant bands are found at 1690 cm⁻¹ and 1591 cm⁻¹, corresponding to the amide and carbonate carbonyl groups, respectively.
Table 2: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 1759 | β-lactam C=O stretch |
| 1690 | Amide C=O stretch |
| 1591 | Carbonate C=O stretch |
Advanced Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components within a mixture. For this compound, these methods are crucial for assessing the purity of the active pharmaceutical ingredient (API), Cefadroxil, and for quantifying the carbonate impurity itself.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like Cefadroxil and its impurities. unesp.br The development of a robust, stability-indicating HPLC method is essential for separating this compound from the parent drug and other related substances.
A common approach is Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. Method development involves optimizing various parameters to achieve adequate separation (resolution), peak shape, and analysis time. A reported HPLC method successfully separated Cefadroxil and this compound, with retention times of approximately 5 minutes and 21 minutes, respectively, demonstrating the feasibility of their chromatographic separation.
Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. wisdomlib.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. wisdomlib.org The specificity of the method ensures that the peak corresponding to this compound is free from interference from other components like the API or degradation products. rsc.org
Table 1: Example of HPLC Method Parameters for Cefadroxil and Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size | ajpaonline.comresearchgate.net |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2.5) in a 60:40 v/v ratio | ajpaonline.com |
| Flow Rate | 1.0 - 1.5 mL/min | ajpaonline.comresearchgate.net |
| Detection (UV) | 230 nm or 242 nm | ajpaonline.comijpbs.com |
| Injection Volume | 20 µL | researchgate.netijpbs.com |
| Linearity Range | 10-60 µg/mL | ajpaonline.com |
| Accuracy (% Recovery) | 99.52% - 99.81% for Cefadroxil | ajpaonline.com |
| Precision (%RSD) | < 2% | ijpbs.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. mz-at.de For complex samples containing multiple impurities, the enhanced peak capacity of UHPLC is particularly advantageous.
The application of UHPLC can significantly reduce the run time compared to the 21 minutes required to elute this compound in some HPLC methods, improving laboratory throughput. The increased sensitivity is also beneficial for detecting and quantifying impurities at very low levels. A UPLC-UV method has been noted for the analysis of Cefadroxil, utilizing an Acquity UPLC HSS T3 column. unesp.br
Table 2: Typical UHPLC System Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | Acquity UPLC HSS T3, sub-2 µm particle size | unesp.br |
| Mobile Phase | Optimized gradient of aqueous buffer and organic solvent (e.g., Acetonitrile) | unesp.brnih.gov |
| Flow Rate | 0.2 - 0.6 mL/min | nih.gov |
| System Pressure | > 600 bar | mz-at.de |
| Detector | UV or Mass Spectrometry (MS) | unesp.brnih.gov |
Gas Chromatography (GC) for Volatile Impurity Analysis
While HPLC and UHPLC are ideal for non-volatile substances, Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities. In the context of this compound, GC is primarily used to detect and quantify residual solvents that may be present from the synthesis and purification processes. rsc.org These organic volatile impurities (OVIs) are strictly regulated due to their potential toxicity.
Static headspace GC (HS-GC) is the most common technique employed for this purpose in the pharmaceutical industry. rsc.org In this method, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace). chromatographyonline.com An aliquot of this headspace is then injected into the GC system, which separates the volatile components. This technique prevents non-volatile matrix components, such as the API itself, from contaminating the GC system. rsc.org A validated HS-GC method for cephalosporins, including Cefadroxil, has been developed to determine various residual solvents. rsc.org
Table 3: HS-GC Method Parameters for Residual Solvent Analysis in Cephalosporins
| Parameter | Condition | Reference |
|---|---|---|
| Diluent | Dimethyl-acetamide (DMA)/water 1:1, v/v | rsc.org |
| Headspace Equilibration | 120 °C for 5 minutes | rsc.org |
| GC Column | Capillary column (e.g., 6% cyanopropyl-phenyl- 94% dimethyl polysiloxane) | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Oven Temperature | Programmed temperature ramp (e.g., 40-155 °C) | rsc.org |
| Detector | Flame Ionization Detector (FID) | rsc.org |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org For a solid-state compound like this compound, XRD is indispensable for confirming its crystalline nature and elucidating its three-dimensional structure. azonano.com
Powder X-ray Diffraction (PXRD) is the most common XRD technique used in the pharmaceutical industry. nih.gov It involves directing an X-ray beam at a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is a unique fingerprint of the crystalline solid. azonano.com According to Bragg's Law (nλ = 2d sinθ), the diffraction angles (2θ) are related to the spacing between atomic planes (d-spacing) in the crystal lattice. drawellanalytical.com
For this compound, PXRD analysis would be used to:
Confirm Crystalline Structure: Differentiate between a crystalline solid (producing sharp Bragg peaks) and an amorphous solid (producing a broad halo). mdpi.com
Phase Identification: The obtained diffraction pattern can be compared to databases or patterns calculated from single-crystal data to confirm the identity of the this compound phase. nih.gov
Polymorph Screening: Identify if this compound exists in different crystalline forms (polymorphs), which can have different physical properties.
Purity Assessment: Detect the presence of other crystalline phases, such as unreacted Cefadroxil, in the sample.
Table 4: Information Derived from XRD Analysis of this compound
| Parameter | Description | Reference |
|---|---|---|
| Diffraction Peaks (2θ) | The angular positions of diffraction peaks, characteristic of the crystal's lattice parameters. | azonano.com |
| Peak Intensity | The height or area of the diffraction peaks, related to the arrangement of atoms within the unit cell. | wikipedia.org |
| d-spacing | The distance between planes of atoms in the crystal lattice, calculated from the 2θ values using Bragg's Law. | drawellanalytical.com |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal structure, determined from the peak positions. | drawellanalytical.com |
| Crystallinity | The degree of structural order in the solid, determined by comparing the area of crystalline peaks to any amorphous halo. | mdpi.com |
Compound Reference Table
Chemical Stability, Degradation Kinetics, and Impurity Profiling of Cefadroxil Carbonate
Comprehensive Degradation Pathway Elucidation
The degradation of cefadroxil (B1668780) carbonate is anticipated to involve several pathways, primarily driven by hydrolysis, photolysis, and oxidation. While specific studies on cefadroxil carbonate are limited, the degradation profile can be inferred from the known degradation of cefadroxil and the chemical reactivity of the carbonate ester moiety.
Hydrolysis is a principal degradation route for many β-lactam antibiotics, including cephalosporins. For this compound, hydrolytic degradation is expected to occur at two primary sites: the β-lactam ring and the ethyl carbonate ester group on the phenylglycyl side chain.
The β-lactam ring is susceptible to cleavage under both acidic and basic conditions. In aqueous solutions, cefadroxil has been shown to degrade through intramolecular aminolysis by the C-7 side-chain amino group attacking the β-lactam moiety, as well as through water-catalyzed hydrolysis and hydroxide (B78521) ion-catalyzed cleavage. capes.gov.br It is highly probable that this compound undergoes similar β-lactam ring degradation.
The carbonate ester itself is a site for hydrolysis. The hydrolysis of carbonate esters can be catalyzed by both acids and bases. mdpi.comnih.gov The degradation of the ethyl carbonate group would lead to the formation of cefadroxil and subsequently its own degradation products. The rate of this hydrolysis is dependent on the pH of the solution. Studies on other phenolic carbonate esters have shown that their stability is significantly influenced by pH, with increased degradation at both low and high pH values. nih.gov
Table 1: Potential Hydrolytic Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis of Carbonate Ester | Cefadroxil, Ethanol, Carbon Dioxide |
| β-Lactam Ring Cleavage | Open-ring derivatives of this compound |
| Combined Degradation | Degradation products of Cefadroxil (e.g., piperazine-2,5-diones, 3-hydroxy-4-methyl-2(5H)-thiophenone) capes.gov.br |
Oxidative degradation can be a significant pathway for cephalosporins, often targeting the thioether sulfur in the dihydrothiazine ring. capes.gov.br Oxidation of the sulfur atom can lead to the formation of sulfoxides, which are common impurities in cephalosporin (B10832234) preparations. Studies on various β-lactam antibiotics have shown that they are susceptible to oxidation by reactive oxygen species. capes.gov.br The presence of a phenylglycine side chain in cefadroxil has been noted to enhance the reactivity of cephalosporins towards certain oxidizing agents. capes.gov.br Therefore, it is anticipated that this compound would also be susceptible to oxidative degradation, leading to the formation of the corresponding sulfoxide (B87167) derivative as a primary impurity.
Photolytic Degradation Processes and Photoproduct Identification
Influence of Environmental and Formulation Factors on Compound Stability
The stability of this compound is significantly influenced by environmental and formulation factors, particularly pH and temperature.
The rate of degradation of this compound is expected to be highly dependent on the pH of the medium. Based on studies of cefadroxil and other cephalosporins, a U-shaped pH-rate profile is anticipated. capes.gov.br This means the compound would exhibit maximum stability in a specific pH range, with degradation rates increasing in both acidic and alkaline conditions.
Table 2: Predicted pH Influence on this compound Degradation
| pH Range | Predicted Dominant Degradation | Expected Stability |
| Highly Acidic (pH < 2) | β-lactam ring cleavage, potential carbonate ester hydrolysis | Low |
| Acidic to Neutral (pH 4-7) | Minimal degradation of both moieties | High |
| Alkaline (pH > 8) | Rapid hydrolysis of both β-lactam ring and carbonate ester | Low |
The degradation of this compound, like most chemical reactions, is expected to be temperature-dependent. An increase in temperature will accelerate the rate of degradation. The relationship between the degradation rate constant (k) and temperature (T) can be described by the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the gas constant
T is the absolute temperature
While specific Arrhenius parameters for this compound are not available, studies on the thermal degradation of reconstituted cefadroxil suspensions have shown significant degradation at higher temperatures. researchgate.net Forced degradation studies on cefadroxil have also demonstrated increased degradation at elevated temperatures. nih.gov It is reasonable to assume that this compound would exhibit similar temperature sensitivity. Determining the Arrhenius parameters through kinetic studies at different temperatures would allow for the prediction of the shelf-life and stability of the compound under various storage conditions.
Interaction with Trace Metals and Catalytic Effects
The interaction of cephalosporins, including cefadroxil, with various metal ions can influence their stability and biological activity. Studies have shown that cefadroxil can form complexes with a range of metal ions. The strength of this interaction has been observed to follow the order: Zn(II) > Cu(II) > Co(II) > Fe(III) > Al(III). nih.gov
The formation of these complexes can have significant implications. For instance, the complexation of cefadroxil with zinc and copper ions has been shown to decrease the transepithelial transport of the drug across Caco-2 cell monolayers, a model for intestinal absorption. nih.gov This suggests that the co-administration of certain metal supplements could potentially impact the oral bioavailability of cefadroxil. nih.gov While the complexation affects transport, it does not appear to significantly alter the antibacterial activity of cefadroxil against sensitive bacterial species. nih.gov
Research on the interaction of cefadroxil with essential and trace elements, such as magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium, has indicated that these interactions can sometimes lead to an antagonistic effect, resulting in a decrease in the antimicrobial activity of the cephalosporin. who.intresearchgate.net The formation of these metal complexes involves the α-amino group at the C-7 position and the carboxylic group at the C-3 position of the cefadroxil molecule. who.int
The catalytic effects of metal ions on the degradation of this compound specifically are not extensively detailed in the available literature. However, the known interactions of the parent compound, cefadroxil, with metals highlight a potential for catalytic degradation pathways that could be relevant to this compound as well. Further research is warranted to elucidate the specific catalytic effects of trace metals on the stability of this compound.
Compatibility Studies with Common Pharmaceutical Excipients
The stability of a drug substance can be significantly influenced by the excipients used in its formulation. Compatibility studies are therefore essential during pre-formulation development. While specific compatibility studies for this compound are not widely published, studies on cefadroxil provide valuable insights.
Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to assess drug-excipient compatibility. researchgate.netscielo.br Studies on cefadroxil have shown that it can exhibit physical interactions with certain excipients. For example, one study indicated a physical interaction between cefadroxil and magnesium stearate (B1226849), lactose, and Plasdone, although no chemical modifications were detected by IR spectroscopy. researchgate.net Another study suggested a solid-state chemical interaction between a bilberry leaf extract containing amino groups and magnesium stearate, leading to the formation of stearic acid. scielo.br Given that cefadroxil also contains an amino group, a similar interaction with magnesium stearate is plausible.
The presence of excipients can also affect the thermal stability of cefadroxil. Kinetic data has shown that cefadroxil as a pure substance is thermally more stable than when mixed with various excipients. researchgate.net The decrease in stability is attributed to the presence of the excipients and their potential interactions with the drug. researchgate.net The most significant decrease in stability was observed in a mixture with magnesium stearate. researchgate.net
Common excipients used in cefadroxil formulations include colloidal silicon dioxide, croscarmellose sodium, stearic acid, and talc. hres.ca While direct compatibility data for this compound with these specific excipients is limited, the information available for cefadroxil underscores the importance of conducting thorough compatibility studies for any new formulation containing this compound.
Impurity Formation and Control Strategies
Investigation of this compound as a Process-Related Impurity of Cefadroxil
This compound is recognized as a potential process-related impurity that can form during the manufacturing of cefadroxil. Its presence can impact the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com Therefore, monitoring and controlling the levels of this impurity are critical.
The synthesis of cefadroxil often involves the use of reagents and reaction conditions that can lead to the formation of this compound. The synthesis of this compound itself has been described, providing a reference standard for its identification and quantification in cefadroxil API. researchgate.net This synthesized impurity is crucial for pharmacists to analyze and confirm its presence and content in the active pharmaceutical ingredient.
Several other impurities of cefadroxil have been identified, including Cefadroxil EP Impurity A, Cefadroxil EP Impurity D (L-Cefadroxil), and various degradation products. daicelpharmastandards.comsynthinkchemicals.com The control of these impurities is guided by pharmacopoeial monographs and regulatory guidelines. synthinkchemicals.com
Development of Forced Degradation Studies to Identify Degradation Products
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. ijirts.org
Forced degradation studies on cefadroxil have been conducted to understand its stability and identify its degradants. ijirts.orgijcr.info Under acidic, basic, and oxidative conditions, as well as upon exposure to heat and sunlight, cefadroxil has been shown to degrade. ijirts.org The degradation products formed under these conditions can be separated and identified using analytical techniques like High-Performance Liquid Chromatography (HPLC). ijirts.orgijcr.info
In aqueous solutions, the degradation of cefadroxil follows first-order kinetics. nih.gov The degradation pathway is pH-dependent and involves several parallel reactions, including intramolecular aminolysis by the C-7 side-chain amino group, water-catalyzed hydrolysis, and hydroxide ion-catalyzed cleavage of the β-lactam ring. nih.govresearchgate.net In neutral and weakly alkaline solutions, the main degradation products include piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov Another identified degradation product is 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione. ontosight.ai
While these studies primarily focus on cefadroxil, the methodologies are directly applicable to investigating the degradation of this compound and identifying its specific degradation products.
Mechanisms of Formation of this compound During Active Pharmaceutical Ingredient (API) Synthesis and Storage
The formation of this compound as a process-related impurity is linked to the synthetic route used for cefadroxil. One described synthesis of this compound involves the reaction of 7-amino desacetoxy cephalosporonic acid (7-ADCA) with a mixed anhydride (B1165640). This mixed anhydride is prepared from the reaction of p-hydroxyphenylglycine dane salt with an excess of ethyl chloroformate in the presence of a base, N-methyl morpholine (B109124).
During the synthesis of cefadroxil, if there is an excess of ethyl chloroformate or similar carbonate-forming reagents, and favorable reaction conditions exist, the hydroxyl group of the p-hydroxyphenyl moiety of cefadroxil can react to form the corresponding carbonate ester, resulting in the formation of this compound. The use of excess base can also facilitate this reaction.
During storage, the stability of cefadroxil can be affected by factors such as temperature and humidity. google.comresearchgate.net While the primary degradation pathways of cefadroxil in aqueous solution are well-studied, the formation of this compound during storage is less documented. However, if the API is exposed to residual reagents or certain environmental conditions that could promote the carbonation reaction, its formation could theoretically occur. Control over the manufacturing process, including the purification steps to remove unreacted reagents, is crucial to minimize the presence of this compound in the final API. daicelpharmastandards.com
Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically on the chemical compound “this compound” corresponding to the detailed outline provided. Studies on the intermolecular interactions, supramolecular chemistry, host-guest complexation, non-covalent interactions of a carbonate moiety, or metal ion complexation of this specific derivative have not been published in accessible scientific literature.
The vast body of research focuses on Cefadroxil, typically as Cefadroxil monohydrate, or other ester prodrugs, but not the carbonate form. As such, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the primary research for "this compound" does not exist.
Fulfilling the request would require fabricating data, which contravenes the principles of scientific accuracy. Therefore, the requested article on "this compound" cannot be provided.
Intermolecular Interactions and Supramolecular Chemistry of Cefadroxil Carbonate
Metal Ion Complexation and Coordination Chemistry
Spectroscopic and Structural Characterization of Metal-Cefadroxil Carbonate Complexes
While specific spectroscopic and structural data for metal complexes of Cefadroxil (B1668780) Carbonate are not extensively documented, the characterization of Cefadroxil complexes with various metal ions offers significant insights. These studies employ a range of spectroscopic techniques to elucidate the nature of the metal-ligand binding and the structure of the resulting complexes. researchgate.net
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. In studies of Cefadroxil and other cephalosporins, shifts in the characteristic vibrational frequencies of functional groups like the β-lactam carbonyl, carboxylate, and amino groups upon complexation with metal ions confirm their involvement in binding. researchgate.netdovepress.com For Cefadroxil Carbonate, IR spectra show characteristic bands at 1759 cm⁻¹ (likely carbonate C=O), 1690 cm⁻¹ (amide C=O), and 1591 cm⁻¹ (carboxylate). Changes in these bands upon the introduction of a metal ion would suggest complex formation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR studies on this compound have confirmed its structure, showing a characteristic quartet at 4.23 ppm and a triplet at 1.28 ppm for the ethyl group of the carbonate moiety. In metal complex studies of the parent Cefadroxil, changes in the chemical shifts of protons near the binding sites provide evidence of coordination in solution. researchgate.netekb.eg
UV-Visible Spectroscopy: The formation of metal complexes often results in new absorption bands in the UV-Visible spectrum. For instance, the interaction between Cefadroxil and metal ions like Cu(II) can be monitored by observing changes in the absorption spectra, which can also be used to determine the stoichiometry of the complexes. researchgate.netdovepress.com
Mass Spectrometry: Mass spectral analysis has been used to confirm the molecular weight and fragmentation pattern of synthesized this compound. This technique is also invaluable for characterizing metal complexes by determining their mass-to-charge ratio, which helps to confirm the stoichiometry of the metal-ligand complex. ekb.eg
Structural Analysis:
The geometry of metal-cephalosporin complexes is often proposed to be octahedral or square planar, based on spectroscopic and magnetic susceptibility data. who.intnih.gov For example, Pd(II) ternary complexes with Cefadroxil have been synthesized and characterized, with elemental analysis suggesting a 1:1:1 metal-to-ligand ratio. ekb.eg Similarly, the interaction between Cefadroxil and ions like Zn(II) and Al(III) has been quantified, showing different association constants and interaction strengths. nih.govnih.gov
| Compound | Technique | Key Findings/Characteristic Peaks | Reference |
|---|---|---|---|
| This compound | IR (KBr) | Bands at 1759, 1690, and 1591 cm⁻¹ | |
| This compound | ¹H-NMR (DMSO) | Quartet at 4.23 ppm, triplet at 1.28 ppm | |
| Cefadroxil-Metal Complexes | IR Spectroscopy | Shifts in β-lactam C=O and carboxylate bands indicate coordination | researchgate.net |
| Pd(II)-Cefadroxil Ternary Complexes | Mass Spectrometry | Confirmed the proposed structures and stoichiometry | ekb.eg |
| Cefadroxil intercalated in Zn-Al LDH | FTIR | Confirmed intercalation via shifts in hydroxyl and carboxylate bands | dovepress.com |
Chelation Effects and Ligand Exchange Processes
Chelation is a fundamental process in the interaction of drugs like Cefadroxil with metal ions, where multiple donor atoms on the drug molecule bind to a single central metal ion. who.intwebmd.com This can significantly alter the physicochemical properties of the drug.
Chelation Sites and Complex Stability:
For Cefadroxil, the primary sites for metal chelation are believed to be the α-amino group in the acyl side chain, the carboxylate group at C-4, the β-lactam carbonyl oxygen, and the bridgehead nitrogen atom. who.intresearchgate.net The formation of stable chelate rings is a driving force for these interactions.
The stability of these complexes varies depending on the metal ion. Capillary electrophoresis studies on Cefadroxil have quantified the association constants (K) for various metal ions, revealing the following order of interaction strength: Zn(II) > Cu(II) > Co(II) > Fe(III) > Al(III). nih.gov Stronger complex formation, as seen with Zn(II), can impact the biological transport of the drug. nih.gov
| Metal Ion | Association Constant (K) (L/mmol) | Reference |
|---|---|---|
| Zn(II) | 1546.52 | nih.gov |
| Cu(II) | 1059.32 | nih.gov |
| Co(II) | 850.15 | nih.gov |
| Fe(III) | 520.66 | nih.gov |
| Al(III) | 451.57 | nih.gov |
Ligand Exchange:
Ligand exchange reactions involve the replacement of one ligand in a coordination complex with another. libretexts.org In aqueous solutions, metal ions are typically solvated, forming aqua complexes. The addition of a chelating agent like Cefadroxil can lead to the displacement of water molecules by the functional groups of the drug. savemyexams.com For example, the reaction between the hexaaquacopper(II) ion and ligands like ammonia (B1221849) or chloride ions is a well-known example of ligand exchange. libretexts.org
Solid State Chemistry and Polymorphism of Cefadroxil Carbonate
Polymorphic Forms Identification and Characterization
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While specific polymorphic forms of cefadroxil (B1668780) carbonate are not extensively detailed in the public domain, the characterization of its parent compound, cefadroxil, often involves its monohydrate form. lew.roucl.ac.uk The study of cefadroxil and its derivatives provides a framework for the analytical techniques used to identify and characterize different solid-state forms.
Crystallographic Studies: Single Crystal and Powder X-ray Diffraction
X-ray diffraction (XRD) is a primary technique for the solid-state characterization of crystalline materials. Powder X-ray diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline form. icdd.comcrystalpharmatech.com For instance, the crystalline form of cefadroxil monohydrate, known as the Bouzard form, exhibits a distinct PXRD pattern with characteristic peaks at specific d-spacing values. ucl.ac.uk Any new polymorphic form of cefadroxil carbonate would be identified by a unique PXRD pattern. While a complete crystallographic analysis via single-crystal XRD provides the definitive atomic arrangement, PXRD is crucial for routine identification and quality control. icdd.com The analysis of carbonate minerals by XRD is a well-established method to identify different crystal structures and can be applied to carbonate-containing pharmaceuticals. trb.orgarizona.edu
Table 1: Representative Powder X-ray Diffraction Peaks for Crystalline Cefadroxil Monohydrate (Bouzard Form) ucl.ac.uk
| d-spacing (Å) | Relative Intensity |
| 8.84 | 100 |
| 7.88 | 40 |
| 7.27 | 42 |
| 6.08 | 70 |
| 5.35 | 63 |
| 4.98 | 38 |
| 4.10 | 61 |
| 3.79 | 70 |
| 3.45 | 74 |
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of pharmaceuticals. DSC measures the heat flow associated with thermal transitions, such as melting and crystallization. For example, the DSC thermogram of cefadroxil shows a distinct endothermic peak corresponding to its melting point. core.ac.uk In studies of cefadroxil monohydrate, the first decomposition step observed in TGA corresponds to the loss of a water molecule. lew.ro TGA measures changes in mass with temperature, providing information on dehydration, desolvation, and decomposition. lew.ronih.gov The thermal decomposition of cefadroxil has been studied using both TG and DSC methods, revealing a multi-step degradation process. nih.gov These techniques would be instrumental in identifying and differentiating polymorphs of this compound, as different crystal lattices would likely result in different melting points and thermal stability profiles. nerc.ac.uk
Vibrational Spectroscopy for Polymorph Discrimination (Raman, FTIR)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for distinguishing between polymorphs. These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment and crystal packing. spectroscopyonline.com FTIR spectra of cefadroxil show characteristic absorption bands for its functional groups, such as the β-lactam C=O stretching vibration. core.ac.uk The carbonate ion itself has distinct vibrational modes that are active in both Raman and IR spectroscopy, which would be a key identifier for this compound. semanticscholar.orgnih.gov Any shift in the position or change in the shape of these bands could indicate the presence of a different polymorphic form. ijcmas.commsaweb.org For instance, FTIR has been used to study the compatibility of cefadroxil with excipients, where the absence of peak shifts indicated no interaction. core.ac.uk
Table 2: Key Vibrational Modes for Carbonate and Cefadroxil Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |
| Carbonate (CO₃²⁻) Symmetric Stretch (ν₁) | ~1080 | Raman | semanticscholar.org |
| Carbonate (CO₃²⁻) Asymmetric Stretch (ν₃) | ~1400–1450 | Raman, FTIR | semanticscholar.org |
| Carbonate (CO₃²⁻) In-plane Bending (ν₄) | ~700–750 | Raman | semanticscholar.org |
| Cefadroxil β-lactam C=O Stretch | ~1759 | FTIR | core.ac.uk |
| Cefadroxil C-N Stretch (β-lactam) | ~1354 | FTIR | core.ac.uk |
Amorphous Solid Dispersions and Crystallization Inhibition
Amorphous solid dispersions (ASDs) are a strategy to improve the solubility and dissolution rate of poorly soluble drugs by dispersing the drug in a polymer matrix at a molecular level. gsconlinepress.com The amorphous form is a high-energy, non-crystalline state. crystalpharmatech.com In the context of cefadroxil, amorphization has been observed to lead to a decrease in the melting point, as seen in DSC studies. core.ac.uk The creation of an amorphous form of this compound could potentially enhance its oral bioavailability.
Solvate and Hydrate (B1144303) Formation and Their Impact on Material Properties
Solvates are crystalline solids that incorporate solvent molecules into their crystal lattice. When the solvent is water, they are called hydrates. The formation of solvates and hydrates is a common phenomenon for many APIs and can significantly affect their physical and chemical properties, including solubility, stability, and dissolution rate.
Cefadroxil is known to form a stable monohydrate. lew.roucl.ac.uk It can also form solvates with other solvents like N,N-dimethylformamide (DMF). google.comresearchgate.net The transformation of a DMF solvate of cefadroxil into its monohydrate form has been studied, highlighting the importance of controlling solvent composition and temperature during crystallization. researchgate.net Similarly, cefadroxil solvates with dimethylacetamide and N-methyl-2-pyrrolidone have been reported. google.com
The presence of a specific solvate or hydrate can be identified using techniques like TGA, which shows a weight loss step corresponding to the solvent removal, and PXRD, which reveals a unique crystal structure. The formation of an undesired solvate during manufacturing can be a significant issue, potentially altering the final product's performance. nih.gov Therefore, a thorough understanding and control of solvate and hydrate formation are critical in the development of this compound.
Computational Chemistry and Molecular Modeling of Cefadroxil Carbonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Cefadroxil (B1668780) carbonate. These calculations provide a theoretical framework for understanding its reactivity and spectroscopic characteristics.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key descriptors derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, offer a quantitative measure of a molecule's kinetic stability and reactivity.
For the parent compound, Cefadroxil, DFT calculations at the B3LYP/6-311G(d,p) level of theory have determined the HOMO and LUMO energies. ijcmas.com The HOMO energy is calculated to be -6.324 eV, while the LUMO energy is -1.852 eV. ijcmas.com This results in a HOMO-LUMO energy gap of 4.4719 eV. ijcmas.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The carbonate ester group in Cefadroxil carbonate, being an electron-withdrawing group, would be expected to influence these energy levels, likely by lowering the energy of the HOMO and potentially altering the HOMO-LUMO gap, which would in turn modulate its reactivity profile.
Table 1: Calculated Electronic Properties of Cefadroxil
| Parameter | Value |
| HOMO Energy | -6.324 eV |
| LUMO Energy | -1.852 eV |
| HOMO-LUMO Gap | 4.4719 eV |
Data obtained from DFT calculations on the parent compound Cefadroxil at the B3LYP/6-311G(d,p) level. ijcmas.com
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. Understanding the preferred conformations is crucial as the biological activity of a drug is often dependent on its ability to adopt a specific shape to bind to its target.
For this compound, key rotatable bonds include those in the p-hydroxyphenylglycyl side chain and the bond connecting this side chain to the β-lactam ring. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures to identify the low-energy conformers. The results of such an analysis would be represented by a potential energy surface, where the energy is plotted as a function of the torsional angles.
Quantum chemical calculations can predict various spectroscopic properties, which can be a valuable tool for the identification and characterization of a compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, one would expect characteristic signals for the protons and carbons of the β-lactam core, the p-hydroxyphenylglycyl side chain, and the ethyl carbonate group. For instance, the protons of the ethyl group would appear as a characteristic quartet and triplet. The chemical shifts are sensitive to the electronic environment of the nuclei, and thus, predicted spectra can help in the structural elucidation and in confirming the presence of the carbonate moiety. tsijournals.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Calculations can predict the frequencies and intensities of the vibrational bands. For this compound, strong absorption bands would be expected for the C=O stretching vibrations of the β-lactam ring (typically around 1750-1770 cm⁻¹), the amide group, the carboxylic acid, and the carbonate group (which would likely show two distinct C=O stretching bands). jst.go.jpnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The chromophores in this compound, primarily the phenyl ring and the conjugated system of the dihydrothiazine ring, would give rise to characteristic absorptions in the UV region. The presence of the carbonate group might cause a slight shift in the absorption maxima compared to the parent Cefadroxil. researchgate.netnih.gov
Conformational Analysis and Torsional Potentials
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.
The conformation and dynamics of this compound in solution are significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules (e.g., water) and their interactions with the solute. These simulations can reveal how the solvent affects the conformational preferences of the molecule through hydrogen bonding and other non-covalent interactions. For a molecule like this compound, with several polar groups, solvent interactions are expected to play a crucial role in determining its solution-phase structure and dynamics. Studies on other β-lactam antibiotics have shown that water molecules can form stable hydrogen bond networks around the molecule, influencing its conformational landscape. acs.org
In both the solution and solid state, this compound molecules interact with each other and with other molecules in their environment. MD simulations can be used to study these intermolecular interactions, which are critical for understanding properties such as solubility, crystal packing, and binding to biological targets.
In solution, intermolecular interactions will be dominated by hydrogen bonding with the solvent and, at higher concentrations, by self-aggregation. In the solid state, the crystal structure of this compound will be determined by a complex interplay of hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings. Solid-state NMR, in conjunction with computational modeling, has been used to probe the intermolecular interactions in other cephalosporins, revealing details about crystal packing and polymorphism. frontiersin.org Similar approaches could be applied to this compound to understand its solid-state behavior.
Adsorption and Binding Mechanism Simulations
The study of adsorption and binding is critical to understanding how a prodrug like this compound might interact with biological membranes, carrier proteins, or its target enzymes prior to its activation. Simulations in this area would typically employ molecular docking and molecular dynamics (MD) to predict and analyze these interactions at an atomic level.
Molecular Docking: This technique would be used to predict the preferred orientation of this compound when it binds to a specific receptor, such as a bacterial transpeptidase or a human esterase responsible for its hydrolysis back to the active Cefadroxil. The simulation would calculate a docking score, representing the binding affinity. For instance, a hypothetical docking study could compare the binding of this compound to that of its parent drug, Cefadroxil, within the active site of a Penicillin-Binding Protein (PBP).
Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be employed to study the stability of the this compound-receptor complex over time. These simulations solve Newton's equations of motion for the system, providing insight into the flexibility of the ligand and the protein, the role of solvent molecules, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state.
Hypothetical Binding Energy Data for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Penicillin-Binding Protein 2a | -7.5 | SER403, THR600, ASN464 |
| Human Carboxylesterase 1 | -6.8 | SER203, HIS448, GLU318 |
Monte Carlo Simulations for Conformational Sampling and Phase Equilibria
Monte Carlo (MC) simulations are a powerful tool for exploring the vast conformational space of a flexible molecule like this compound and for predicting its behavior in different phases.
Conformational Sampling: this compound possesses several rotatable bonds, allowing it to adopt numerous three-dimensional conformations. MC simulations would randomly alter the molecule's geometry (e.g., by rotating bonds) and accept or reject the new conformation based on its calculated energy. This process, repeated millions of times, generates a statistically representative ensemble of low-energy conformations. The results can reveal the most probable shapes of the molecule in solution, which is crucial for understanding its transport properties and how it fits into enzyme active sites.
Phase Equilibria: MC simulations can also be used to predict the phase behavior of this compound, such as its solubility in different solvents or its partitioning between aqueous and lipid phases. This is particularly relevant for a prodrug, as its ability to cross biological membranes is a key aspect of its design. By simulating a system containing this compound and different solvent molecules, one can calculate thermodynamic properties like the free energy of solvation.
Hypothetical Conformational Analysis of this compound
| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|
| O-C-O-C (carbonate) | 180 (trans) | 2.5 |
| Cα-C-N-C (side chain) | 60 (gauche) | 1.8 |
Reaction Mechanism Studies and Transition State Analysis
Understanding the chemical reactions that this compound undergoes is fundamental to its function as a prodrug. This includes its synthesis and, more importantly, its metabolic conversion back to the active Cefadroxil. Quantum mechanics (QM) methods are typically used for this type of analysis.
Reaction Mechanism: Computational chemists can map out the entire energy landscape of a chemical reaction. For this compound, a key study would be the simulation of its hydrolysis. This would involve modeling the approach of a water molecule (or a hydroxide (B78521) ion, or the catalytic residue of an esterase) to the carbonate group, the formation of a tetrahedral intermediate, and the final cleavage of the carbonate to release Cefadroxil and carbon dioxide. The degradation of Cefadroxil itself in aqueous solution is known to proceed via several pathways, including intramolecular aminolysis and hydrolysis of the β-lactam ring. researchgate.net Similar methods could be applied to study the stability and degradation of the carbonate ester.
Transition State Analysis: For each step in the reaction mechanism, there exists a high-energy transition state that represents the energy barrier for the reaction. Using techniques like nudged elastic band (NEB) or eigenvector-following methods, researchers can locate the precise geometry and energy of these transition states. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the rate of the reaction under different conditions.
Hypothetical Activation Energies for this compound Hydrolysis
| Reaction Step | Method | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack on carbonate | QM/MM | 15.2 |
| Collapse of tetrahedral intermediate | DFT (B3LYP/6-31G*) | 5.8 |
Formulation Science and Material Development Non Clinical Focus
Excipient Compatibility and Stability in Solid Formulations
The stability and performance of a solid dosage form are critically dependent on the compatibility between the active pharmaceutical ingredient (API) and the selected excipients. For cefadroxil (B1668780), various analytical techniques have been employed to investigate these interactions.
Thermoanalytical methods such as Thermogravimetry (TG/DTG) and Differential Scanning Calorimetry (DSC) have been utilized to study the thermal decomposition of cefadroxil and its mixtures with common excipients. One study demonstrated that pure cefadroxil is thermally more stable than its mixtures with any of the tested excipients, suggesting that interactions with these components can decrease the compound's thermal stability. researchgate.net The most significant difference in stability was observed in a binary mixture with magnesium stearate (B1226849), indicating a potential incompatibility. researchgate.net Kinetic parameters derived from DSC curves confirmed these findings. researchgate.net
Fourier-transform infrared spectroscopy (FTIR) is another key tool for assessing compatibility. Studies have used FTIR to analyze potential interactions between cefadroxil powder and various excipients, including aspartame, aerosil, microcrystalline cellulose (B213188) (avicel), croscarmellose, crospovidone, and talc. researchgate.net The absence of significant shifts in the characteristic peaks of cefadroxil in the presence of these excipients generally indicates good compatibility. researchgate.net
Stability studies on reconstituted powders for oral suspension show that formulations can be chemically stable within their administration period under both refrigerated and room temperature conditions. dissolutiontech.comust.edu In one study, the pH of reconstituted suspensions remained within the stable range of 4.0–6.0, and the formulations were easily re-dispersed without signs of caking, even after prolonged storage of the initial powder. dissolutiontech.com Another study on a powder formulation containing cefadroxil and cefixime (B193813) found it to be stable for a minimum of two years when stored below 25°C. unibuc.ro However, the degradation kinetics of the active substances in the reconstituted suspension were shown to follow different models, with cefadroxil degradation following second-order kinetics. unibuc.ro
Table 1: Summary of Cefadroxil Excipient Compatibility Findings
| Excipient | Analytical Method | Finding | Citation |
|---|---|---|---|
| Magnesium Stearate | DSC/TG | Potential incompatibility; reduced thermal stability of Cefadroxil. | researchgate.net |
| Aspartame | FTIR | No significant interaction observed. | researchgate.net |
| Aerosil (Colloidal silicon dioxide) | FTIR | No significant interaction observed. | researchgate.net |
| Avicel (Microcrystalline cellulose) | FTIR | No significant interaction observed. | researchgate.net |
| Croscarmellose | FTIR | No significant interaction observed. | researchgate.net |
| Crospovidone | FTIR | No significant interaction observed. | researchgate.net |
Strategies for Modulating Compound Solubility and Dissolution Behavior
Cefadroxil is characterized as being slightly or sparingly soluble in water, which can be a rate-limiting step for its absorption. dissolutiontech.comajpaonline.com Consequently, various formulation strategies have been investigated to enhance its solubility and dissolution rate.
One effective technique is hydrotropy, which involves the addition of agents that increase the aqueous solubility of poorly soluble substances. Research has shown that using a 6 M urea (B33335) solution as a hydrotropic agent can enhance the solubility of cefadroxil by more than ten-fold compared to its solubility in distilled water. asiapharmaceutics.info This approach allows for easier spectrophotometric analysis and highlights a potential pathway for improving formulation characteristics. asiapharmaceutics.info
The development of fast disintegrating tablets (FDTs) is another strategy aimed at improving dissolution. researchgate.net By incorporating superdisintegrants like croscarmellose and crospovidone, FDTs are designed to disperse rapidly in the mouth, facilitating faster drug dissolution and potentially leading to better bioavailability. researchgate.netresearchgate.net
Advanced drug delivery systems have also been employed to modify solubility. Intercalating cefadroxil into the structure of a Zn-Al-layered double hydroxide (B78521) (LDH) to form a nanohybrid material has been shown to significantly increase the antibiotic's solubility in simulated gastric fluid (pH 1.2). nih.govdovepress.com At this acidic pH, the LDH matrix dissolves, releasing the drug in its molecular form. nih.gov Similarly, the formation of complexes with cyclodextrin-based nanosponges has been used to increase the solubility of poorly soluble drugs like cefadroxil. core.ac.ukajptonline.com
Dissolution stability is another critical parameter, particularly for suspension dosage forms. Studies evaluating different commercial brands of cefadroxil extemporaneous suspensions have noted marked differences in their in vitro dissolution behavior, underscoring the impact of formulation composition on drug release. dissolutiontech.com
Development of Novel Drug Delivery Systems (if Cefadroxil Carbonate used as a model compound or a component)
Cefadroxil has been utilized as a model compound in the development of various novel drug delivery systems designed to offer controlled and targeted release.
Encapsulation in Polymeric Nanoparticles or Microparticles
Polymeric beads and microparticles are a common strategy for achieving sustained drug release. Sodium alginate, a natural polysaccharide, has been frequently used to encapsulate cefadroxil. ijres.orgresearchgate.net The ionotropic gelation technique, where sodium alginate is cross-linked with divalent cations like calcium chloride, is used to prepare microbeads. researchgate.net In some formulations, calcium carbonate is included as a gas-forming agent to create floating alginate beads, designed to prolong gastric residence time. ijres.org
Another approach involves creating interpenetrating polymeric networks (IPNs). One such system was developed using sodium alginate with gelatin or egg albumin, cross-linked with glutaraldehyde, to form beads for the in-vitro release of cefadroxil. nih.govresearchgate.net The encapsulation of cefadroxil within these polymeric matrices helps to prolong its release. researchgate.net
A more advanced system involves an organic-inorganic nanohybrid, where cefadroxil is intercalated into Zn-Al-layered double hydroxide (LDH). nih.gov This method, achieved through co-precipitation, creates a nanostructured material designed for controlled release. nih.govdovepress.com
Table 2: Examples of Cefadroxil Encapsulation in Microparticle Systems
| Delivery System | Polymer(s)/Materials | Cross-linker/Method | Purpose | Citation |
|---|---|---|---|---|
| Floating Beads | Sodium Alginate, Calcium Carbonate | Calcium Chloride (Ionotropic Gelation) | Controlled release, Gastric retention | ijres.org |
| Microbeads | Sodium Alginate, Carbopol, Sodium CMC | Calcium Chloride (Ionotropic Gelation) | Prolonged release | researchgate.net |
| IPN Beads | Sodium Alginate, Gelatin/Egg Albumin | Glutaraldehyde | In-vitro controlled release | nih.govresearchgate.net |
Integration into Nanosponges or Nanofibers for Controlled Release Studies
Nanosponges Cyclodextrin-based nanosponges represent a novel platform for drug delivery, and cefadroxil has been successfully incorporated into these structures. core.ac.uk These nanosponges are formed by cross-linking β-cyclodextrin with a cross-linker like diphenyl carbonate. core.ac.uknih.gov The resulting porous, mesh-like structure can entrap drug molecules. core.ac.uktijer.org The primary goals for encapsulating cefadroxil in nanosponges are to prolong its release kinetics and to protect the chemically labile β-lactam ring from hydrolysis, thereby improving stability. core.ac.ukajptonline.com Studies have demonstrated that cefadroxil-loaded nanosponges can provide a slow and prolonged release over a 24-hour period in vitro. core.ac.uk The formation of these complexes can be confirmed by techniques such as X-ray powder diffraction (XRPD), DSC, and FTIR. core.ac.ukresearchgate.net
Nanofibers Electrospinning is a versatile technique used to produce polymeric nanofibers for various biomedical applications, including controlled drug delivery. nih.govrsc.org These nanofibers possess a high surface-area-to-volume ratio and high porosity, making them excellent candidates for drug carriers. rsc.orgnih.gov Therapeutic agents, including antibiotics, can be encapsulated within the polymer matrix during the electrospinning process. nih.gov Drug release from these nanofibers can be controlled through several mechanisms, including diffusion, polymer matrix swelling, and polymer degradation. nih.gov The release profile can be tuned by carefully selecting the polymer (e.g., PLLA, PCL, alginate), and modifying the fiber's structure (e.g., core-sheath morphology). nih.govmdpi.com While a promising platform, specific research detailing the integration of this compound into electrospun nanofibers is not extensively documented in the reviewed literature.
Characterization of Release Kinetics and Mechanisms in In Vitro Dissolution Models
Understanding the kinetics and mechanism of drug release is fundamental to the development of controlled-release dosage forms. The in vitro release profiles of various cefadroxil formulations are often fitted to different mathematical models to elucidate the underlying release mechanism.
Commonly used models include:
Zero-Order: Drug release is at a constant rate, independent of concentration.
First-Order: The release rate is directly proportional to the drug concentration. researchgate.net
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
Hixson-Crowell Model: Relates the release rate to the cube root of the particle's mass, applicable to systems where the surface area changes over time. researchgate.net
Korsmeyer-Peppas Model: Used to differentiate between release mechanisms (Fickian diffusion, anomalous transport, or Case-II transport). nih.gov
Weibull and Bhaskar Models: Empirical models that can be applied to various types of release curves. researchgate.netnih.gov
For example, the release of cefadroxil from fast disintegrating tablets has been analyzed using zero-order, first-order, Hixson-Crowell, and Weibull models. researchgate.net In another study, immediate-release solid dosage forms of cefadroxil were found to follow first-order release kinetics. researchgate.net For more complex systems like the LDH nanohybrid, the release at pH 1.2 was best described by a zero-order model, while release at higher pH values (4.0, 6.8, and 7.4) was governed by Bhaskar kinetics. nih.gov Analysis with the Korsmeyer-Peppas model indicated that the release mechanism was non-Fickian or anomalous transport. nih.gov
Table 3: In Vitro Release Kinetics of Different Cefadroxil Formulations
| Formulation Type | Release Medium | Best Fit Kinetic Model(s) | Mechanism Indicated | Citation |
|---|---|---|---|---|
| Fast Disintegrating Tablet (FDT) | pH 6.8 Phosphate (B84403) Buffer | First-Order (R²=0.9708), Weibull | Not specified | researchgate.net |
| Immediate Release Tablets | Not specified | First-Order | Not specified | researchgate.net |
| Floating Alginate Beads | Not specified | Zero-Order, First-Order, Higuchi | Diffusion | ijres.org |
| LDH Nanohybrid | pH 1.2 | Zero-Order | Weathering/Dissolution | nih.gov |
Future Research Directions and Advanced Methodological Integration
Application of Chemometrics and Multivariate Data Analysis in Characterization and Stability Studies
The characterization and stability assessment of pharmaceutical compounds are critical for ensuring their quality and efficacy. Traditional univariate analysis often falls short in modeling the complex, multi-factorial nature of chemical systems. Chemometrics, through the application of multivariate data analysis, offers a powerful alternative for interpreting complex chemical data, such as that generated during the analysis of Cefadroxil (B1668780) carbonate.
Future research should focus on applying chemometric tools to the stability studies of Cefadroxil carbonate. Techniques like Principal Component Analysis (PCA), Parallel Factor Analysis (PARAFAC), and Hierarchical Cluster Analysis (HCA) can be employed to analyze data from chromatographic and spectroscopic methods. researchgate.netakjournals.com These methods are adept at identifying patterns and relationships between multiple variables, such as the concentration of the active compound, degradation products, temperature, and pH. akjournals.commdpi.com For instance, a study on the degradation kinetics of other cephalosporins successfully used chemometrics to interpret dependencies between factors like storage time, temperature, and the presence of redox agents, which could be directly translated to studies on this compound. researchgate.netakjournals.com
Multivariate calibration methods, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), are particularly promising. researchgate.net These techniques can be used to develop stability-indicating assays capable of quantifying this compound even in the presence of its degradation products, a significant improvement in precision and predictive ability over single-wavelength spectrophotometric methods. researchgate.net The combination of Fourier-transform infrared (FTIR) spectroscopy with PLS and PCR has already been shown to be effective for the simultaneous quantification of different β-lactam antibiotics, suggesting a rapid, non-destructive analytical approach for this compound formulations. core.ac.uk
Table 1: Potential Chemometric Applications for this compound Analysis
| Chemometric Technique | Application Area | Potential Research Focus for this compound | Reference |
|---|---|---|---|
| Principal Component Analysis (PCA) | Data exploration and pattern recognition | Identifying key factors influencing degradation from complex datasets (e.g., temperature, pH, humidity, excipients). | researchgate.net |
| Hierarchical Cluster Analysis (HCA) | Sample classification | Grouping stability samples based on their degradation profiles under various stress conditions. | researchgate.net |
| Partial Least Squares (PLS) / Principal Component Regression (PCR) | Multivariate calibration | Developing robust quantitative methods for determining this compound concentration in the presence of impurities and degradation products from spectral data (UV, FTIR). | researchgate.netcore.ac.uk |
By adopting these chemometric strategies, researchers can develop a more comprehensive understanding of the stability profile of this compound, leading to improved formulation design and more accurate shelf-life prediction.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Synthesis and Degradation
In the context of degradation, ML models can predict the chemical stability of this compound under different environmental conditions. By training models on data from forced degradation studies of this compound and structurally similar cephalosporins, it is possible to predict the formation of specific degradation products. A machine learning framework has been successfully developed to predict the degradation rates of antibiotic resistance genes under various disinfection processes, demonstrating the potential for similar models to forecast the degradation kinetics of this compound. nih.govrsc.org These predictive models can significantly reduce the time and resources spent on empirical stability testing. mdpi.com Furthermore, ML can analyze genomic data to predict antimicrobial resistance, which, while not directly related to chemical synthesis or degradation, highlights the power of these tools in the broader context of antibiotic research. frontiersin.orgplos.org
Table 2: Machine Learning Models and Their Predictive Applications for this compound
| ML/AI Model Type | Potential Application | Description of Research Direction | Reference |
|---|---|---|---|
| Deep Neural Networks | Synthesis Route Prediction | Training a model on known cephalosporin (B10832234) synthesis reactions to predict novel and efficient pathways for this compound production. | amr-action.au |
| Random Forest / Gradient Boosted Trees | Degradation Pathway Prediction | Using data from forced degradation studies to build a model that predicts the likelihood of specific degradation products forming under various stress conditions (e.g., pH, temperature, light). | rsc.org |
| Support Vector Machine (SVM) | Stability Classification | Classifying the stability of potential new formulations of this compound based on their composition and predicted interactions. | frontiersin.org |
The integration of AI and ML offers a data-driven paradigm for understanding and optimizing the lifecycle of this compound, from its creation to its eventual breakdown.
Microfluidic and High-Throughput Screening Approaches for Compound Characterization and Optimization
Microfluidics and high-throughput screening (HTS) are transformative technologies that allow for the rapid analysis and optimization of chemical and biological processes at a miniaturized scale. nih.govresearchgate.net These approaches are highly applicable to the characterization and optimization of this compound.
Microfluidic platforms, or "lab-on-a-chip" systems, enable precise control over small fluid volumes, making them ideal for conducting large numbers of experiments with minimal reagent consumption. rsc.orgmdpi.com For this compound, microfluidic systems can be designed to perform rapid stability and solubility testing under a wide array of conditions simultaneously. mdpi.com Droplet-based microfluidics, for example, can encapsulate reactants in picoliter-volume droplets, creating millions of individual micro-reactors to screen for optimal formulation conditions or to study degradation kinetics in unparalleled detail. acs.org
High-throughput screening, often coupled with microfluidics or robotic automation, can accelerate the optimization of the synthesis process for this compound. For instance, HTS has been used to optimize the expression of Cephalosporin C acylase, an enzyme used in the production of cephalosporin intermediates. researchgate.netnih.gov A similar approach could be used to screen libraries of catalysts or solvent systems to improve the yield and purity of this compound synthesis. HTS methods using fluorescence polarization have been developed to screen for novel inhibitors of penicillin-binding proteins, the targets of β-lactam antibiotics; this demonstrates the capability of HTS to probe the biological interactions of compounds like this compound. nih.gov
Table 3: Advanced Screening Approaches for this compound
| Screening Method | Application Area | Potential Research Focus | Reference |
|---|---|---|---|
| Droplet Microfluidics | Formulation & Stability | High-throughput screening of excipients, pH, and co-solvents to identify optimal conditions for this compound stability and solubility. | acs.org |
| Microtiter Plate-Based HTS | Synthesis Optimization | Screening different catalysts, reagents, and reaction conditions in parallel to rapidly optimize the synthetic yield of this compound. | jmb.or.kr |
| Flow Cytometry-Based Screening | Enzyme/Process Optimization | If enzymatic steps are involved in synthesis, screening mutant enzyme libraries for enhanced activity, as demonstrated for Cephalosporin C acylase. | researchgate.netnih.gov |
These advanced screening methodologies provide the tools to explore the chemical space around this compound with unprecedented speed and efficiency, facilitating its characterization and process optimization.
Exploration of this compound as a Scaffold for Novel Chemical Entities
The core chemical structure of a successful drug, known as a scaffold, often serves as a starting point for the discovery of new therapeutic agents. lifechemicals.comunife.it The cephalosporin nucleus is a classic example of a "privileged scaffold" that has given rise to multiple generations of antibiotics. wikipedia.orgnih.gov this compound, as a specific derivative, presents a unique scaffold that can be systematically modified to develop novel chemical entities with potentially improved properties.
Future research could focus on using this compound as a template for medicinal chemistry campaigns. alraziuni.edu.ye The strategy of scaffold-based design involves identifying a core structure and decorating it with different functional groups to optimize potency, selectivity, and pharmacokinetic properties. lifechemicals.com The known synthesis of this compound from 7-amino desacetoxy cephalosporanic acid (7-ADCA) provides clear points for chemical modification. researchgate.net
By modifying the side chains at the C-7 and C-3 positions of the cephem nucleus, while retaining the carbonate moiety or replacing it with bioisosteres, chemists can generate libraries of new compounds. nih.govetflin.com These new derivatives could be designed to overcome existing mechanisms of bacterial resistance or to target different biological pathways altogether. nih.gov For example, modifications could be aimed at increasing stability against β-lactamase enzymes or enhancing penetration through the outer membrane of Gram-negative bacteria. nih.gov Computational tools, such as molecular docking and in silico screening, can guide the design of these new derivatives by predicting their binding affinity to target proteins before they are synthesized. etflin.com The exploration of this compound as a scaffold represents a promising strategy for leveraging a known chemical entity to fuel the discovery of next-generation therapeutic agents. alraziuni.edu.yenih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Cefadroxil carbonate in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) and UV-spectrophotometry are widely used. For example, reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile-phosphate buffer) provides resolution for cefadroxil and its degradation products. UV-spectrophotometric methods at λ = 230–260 nm demonstrate linearity (R² > 0.998) across 5–50 µg/mL concentrations. Validation should follow ICH guidelines, assessing precision (%RSD < 2%), accuracy (recovery 98–102%), and robustness to pH/temperature variations .
Q. What are the key considerations for ensuring stability of this compound in experimental storage conditions?
Methodological Answer: Stability testing should include:
- Temperature : Store at 2–8°C for long-term stability; avoid >25°C to prevent hydrolysis.
- pH sensitivity : Monitor degradation in alkaline conditions (pH > 8) using kinetic studies.
- Light exposure : Use amber vials to prevent photodegradation.
- Humidity : Maintain <60% relative humidity to avoid hygroscopic decomposition. Stability-indicating assays (e.g., HPLC) must distinguish parent compounds from degradation products .
Q. How should researchers handle and dispose of this compound to minimize laboratory hazards?
Methodological Answer: Use fume hoods for powder handling, wear nitrile gloves, and use NIOSH-approved N95 respirators. For spills, neutralize with 10% sodium bicarbonate before disposal. Incinerate waste at >1,000°C with scrubbers to prevent toxic emissions. Document disposal per EPA/OSHA regulations .
Q. What spectrophotometric techniques are effective in distinguishing this compound from its degradation products?
Methodological Answer: Derivative spectrophotometry (first- or second-order) resolves overlapping peaks. For example, the zero-crossing method at λ = 245 nm isolates cefadroxil from its alkali-induced degradation product. Dual-wavelength analysis (Δλ = 15–20 nm) improves specificity in complex matrices .
Q. How can researchers design dissolution rate studies for this compound tablets to ensure reproducibility?
Methodological Answer: Use USP Apparatus II (paddle) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer at 37±0.5°C. Sample at 10, 20, 30, and 45 minutes, filtering through 0.45 µm membranes. Validate method robustness by varying paddle speed (±5 rpm) and surfactant concentration (e.g., 0.1% SDS) .
Advanced Research Questions
Q. What molecular docking approaches validate the anti-inflammatory mechanisms of this compound, and how are conflicting bioactivity data reconciled?
Methodological Answer: Use AutoDock Vina or Schrödinger Maestro to dock cefadroxil into TNF-α/IL-6 binding pockets. Assess binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions. Conflicting in vitro/in vivo results require orthogonal assays (e.g., ELISA for cytokine suppression and NF-κB luciferase reporter assays) to validate target engagement .
Q. How do adsorption kinetics models explain the removal efficiency of this compound in wastewater treatment systems?
Methodological Answer: Pseudo-second-order kinetics (R² > 0.99) better fit adsorption data than pseudo-first-order, indicating chemisorption dominates. Use mesoporous silica nanoparticles (MSNs) with BET surface area >500 m²/g for optimal capacity. Competitive adsorption studies with coexisting antibiotics (e.g., cefradine) require Langmuir isotherm adjustments .
Q. What experimental strategies address bioavailability limitations when repurposing this compound for new therapeutic applications?
Methodological Answer: Nanoformulation (e.g., PLGA nanoparticles) enhances permeability across Caco-2 monolayers. Assess P-gp efflux inhibition using verapamil controls. Pharmacokinetic studies in rodent models should compare AUC(0–24) of nanoformulated vs. free drug .
Q. How should researchers resolve contradictions between predicted and observed degradation pathways of this compound under alkaline conditions?
Methodological Answer: Combine DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to predict β-lactam ring cleavage pathways with LC-MS/MS to identify actual degradation products (e.g., thiol adducts). Adjust Arrhenius models using experimental activation energy (Ea) values .
Q. What in silico methods effectively predict drug-target interactions for this compound's potential off-label applications?
Methodological Answer: Use SwissTargetPrediction or SEA servers to identify off-targets (e.g., COX-2). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-reference with STRING database for pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
